molecular formula C27H22N4O2S B2758767 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-69-2

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2758767
CAS RN: 537668-69-2
M. Wt: 466.56
InChI Key: KUEWZHXWJIFYQV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, dihydroquinolinones can react with suitable Mannich bases to yield certain derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is part of a broader class of chemical compounds explored for various scientific applications, including the synthesis of derivatives and the study of their structural properties. For instance, research by Kaptı, Dengiz, and Balcı (2016) explores the synthesis of a series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives, highlighting intramolecular cyclization techniques that form target ring systems. This research underscores the compound's relevance in synthesizing complex heterocyclic structures, providing a foundation for further functional and application-oriented studies (Tolga Kaptı, Çağatay Dengiz, M. Balcı, 2016).

Biological Activity and Potential Therapeutic Applications

A variety of studies focus on the biological activities of related compounds, hinting at potential therapeutic applications. For example, the synthesis and evaluation of 4-Hydroxy Quinolinone Derivatives as antioxidants for lubricating grease by Hussein, Ismail, and El-Adly (2016) illustrate the compound's utility in industrial applications and its potential antioxidant properties. This research may indirectly suggest avenues for exploring the antioxidant capacities of related compounds in biological systems (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

Chemical Property Studies and Synthetic Strategies

Research into the chemical properties and synthetic strategies of related compounds provides insight into the versatility and potential applications of the discussed compound. For instance, the work by Verma et al. (2011) on the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines through iodine-mediated electrophilic and regioselective ring closure demonstrates sophisticated synthetic strategies that could be applicable to the synthesis and functionalization of the compound (A. Verma, S. Shukla, Jaspal Singh, V. Rustagi, 2011).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2S/c32-23(30-16-8-10-18-9-4-7-15-22(18)30)17-34-27-29-24-20-13-5-6-14-21(20)28-25(24)26(33)31(27)19-11-2-1-3-12-19/h1-7,9,11-15,28H,8,10,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEWZHXWJIFYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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